(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine
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Overview
Description
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol This compound is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxy-5-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Methanamine Moiety: The cyclopropyl group is then reacted with a suitable amine, such as methanamine, under controlled conditions to form the cyclopropylmethanamine intermediate.
Substitution with 2-Methoxy-5-methylbenzyl Group: The final step involves the substitution of the cyclopropylmethanamine intermediate with 2-methoxy-5-methylbenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of cyclopropyl-containing compounds with biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The methanamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
(1-(2-Methoxyphenyl)cyclopropyl)methanamine: Similar structure but lacks the methyl group on the benzyl ring.
(1-(4-Morpholinylmethyl)cyclopropyl)methanamine: Contains a morpholine ring instead of the methoxybenzyl group.
(1-(4-Bromophenyl)cyclopropyl)methanamine: Substituted with a bromophenyl group instead of the methoxybenzyl group.
Uniqueness:
Structural Features: The presence of both the methoxy and methyl groups on the benzyl ring imparts unique chemical properties to (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine.
Reactivity: The compound’s reactivity is influenced by the electron-donating methoxy group and the steric effects of the methyl group, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[1-[(2-methoxy-5-methylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(15-2)11(7-10)8-13(9-14)5-6-13/h3-4,7H,5-6,8-9,14H2,1-2H3 |
InChI Key |
JSFBESXUSCPBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2(CC2)CN |
Origin of Product |
United States |
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